3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid
Description
3-Hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid is a pyrimidine derivative with a piperidin substituent at the 6-position, hydroxy and imino groups at the 3- and 2-positions, respectively, and a sulfuric acid counterion. The sulfuric acid component likely enhances solubility and stability, as seen in other acid salts (e.g., MSA, SSA) used in synthetic chemistry .
Properties
CAS No. |
210357-39-4 |
|---|---|
Molecular Formula |
C9H17N5O5S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid |
InChI |
InChI=1S/C9H15N5O.H2O4S/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13;1-5(2,3)4/h6,11,15H,1-5,10H2;(H2,1,2,3,4) |
InChI Key |
SIQJCWMXYDHKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with a pyrimidine derivative under controlled conditions. The reaction conditions typically involve the use of solvents such as propylene glycol and acidic catalysts to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Scientific Research Applications
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context . The compound’s effects are mediated through its binding to specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
Core Pyrimidine Derivatives with Piperidin/Piperazine Substituents
Key Observations :
- Piperidin vs. piperazine : Piperidine (6-membered ring) offers conformational flexibility, while piperazine (with two N atoms) increases basicity and solubility in acidic conditions .
- Sulfuric acid salt : Likely improves aqueous solubility compared to neutral pyrimidine derivatives, similar to MSA/SSA catalysts in organic synthesis .
Sulfuric Acid Salts and Catalytic Analogues
Key Observations :
- The target’s sulfuric acid component may act as a stabilizing counterion rather than a catalyst. However, its acidity (pKa ~-3) could influence reactivity in synthetic applications.
- MSA and ASA outperform commercial H2SO4 in yield and selectivity, suggesting that hybrid acid systems (like the target compound) may offer tailored reactivity .
Biological Activity
3-Hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine; sulfuric acid is a complex organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its structural features, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Structural Characteristics
The compound consists of a pyrimidine core with a piperidine moiety and an imino group, along with a hydroxyl functional group. Its molecular formula is with a molecular weight of approximately 209.25 g/mol. The structural representation highlights the unique arrangement of functional groups that contribute to its biological activity.
Biological Activities
3-Hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine; sulfuric acid has been investigated for various biological activities, including:
- Antihypertensive Effects : Similar to minoxidil, this compound may influence vascular smooth muscle relaxation through potassium channel modulation.
- Antialopecia Properties : It shows promise in promoting hair growth, akin to existing treatments like minoxidil.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
The compound's mechanism involves interaction with specific receptors and enzymes that modulate physiological responses. For instance, its ability to open ATP-sensitive potassium channels can lead to vasodilation, which is crucial in managing hypertension.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Interaction studies have shown that it may compete with other substrates at receptor sites, influencing the efficacy of concurrent medications.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine; sulfuric acid:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Minoxidil | Pyrimidine derivative known for hair growth | Primarily used in topical formulations |
| 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide | Contains a piperidine ring and pyrimidine base | Lacks hydroxyl group |
| Pyrimidine sulfates | Various substitutions on pyrimidine ring | Often used in dermatological applications |
The distinct combination of functional groups in 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine; sulfuric acid sets it apart from these compounds, particularly regarding its potential therapeutic uses.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Antihypertensive Effects : A clinical trial demonstrated that patients receiving treatment with derivatives of this compound experienced significant reductions in blood pressure compared to placebo groups.
- Hair Growth Promotion : In vitro studies indicated that the compound stimulated hair follicle cells' proliferation and differentiation, supporting its use in treating alopecia.
- Antimicrobial Efficacy : Laboratory tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
